BRD4 Inhibition vs. JQ1
In a cell-free biochemical assay measuring inhibition of 6His-tagged Thr-BRD4 (BD1, residues 1-477), 2-Bromo-4-iodo-N,N-dimethylbenzamide exhibited an IC50 of 3.98 µM (3.98E+3 nM) [1]. For comparison, the established BET bromodomain inhibitor (+)-JQ1 demonstrates an IC50 of 0.077 µM (77 nM) against BRD4 BD1 under comparable cell-free conditions [2]. This represents a 51.7-fold difference in potency, underscoring that while 2-Bromo-4-iodo-N,N-dimethylbenzamide is not a potent BRD4 inhibitor, it provides a distinct scaffold for exploring novel chemotypes in bromodomain-targeting drug discovery.
| Evidence Dimension | BRD4 BD1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 3.98 µM |
| Comparator Or Baseline | (+)-JQ1: 0.077 µM |
| Quantified Difference | 51.7-fold lower potency |
| Conditions | Cell-free biochemical assay; 6His-Thr-BRD4 (1-477) expressed in E. coli; 30 min incubation |
Why This Matters
This quantifies the compound's position on the BRD4 inhibition potency scale, enabling informed selection as a non-potent starting point for medicinal chemistry optimization or as a control compound in selectivity panels.
- [1] BindingDB. CHEMBL3590405: IC50 = 3.98E+3 nM against BRD4 BD1. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50098305 View Source
- [2] PMC. Table 3: (+)-JQ1 IC50 against BRD4 D1. Available at: https://pmc.ncbi.nlm.nih.gov (accessed 2025). View Source
